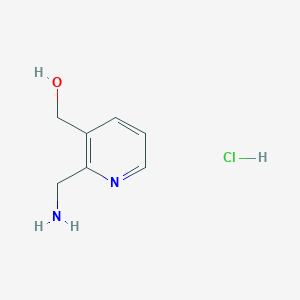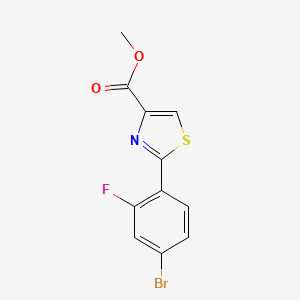
Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Des Réactions Chimiques
Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s electron-rich nature allows it to interact with various biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate include other 2,4-disubstituted thiazoles, such as:
- Methyl 2-bromothiazole-4-carboxylate
- 2-Bromo-4-methylthiazole
- 4-Phenylthiazole derivatives
These compounds share the thiazole core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological interactions .
Propriétés
Formule moléculaire |
C11H7BrFNO2S |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
methyl 2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
Clé InChI |
ATWGMQLETSPJAW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



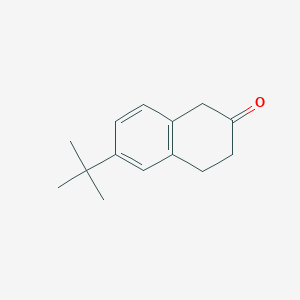
![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
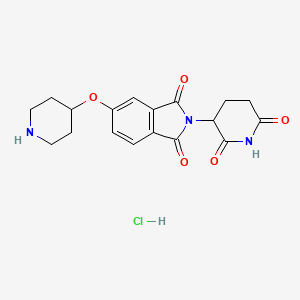
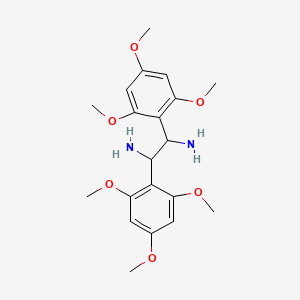
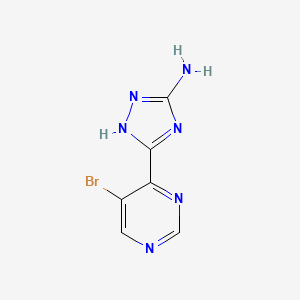

![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
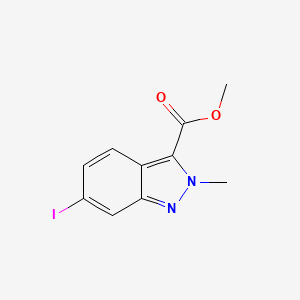
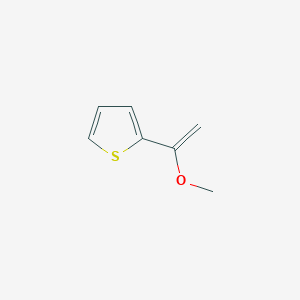
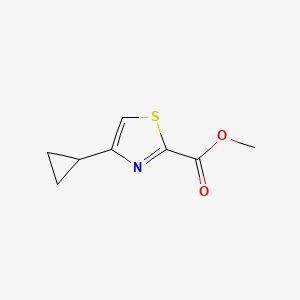
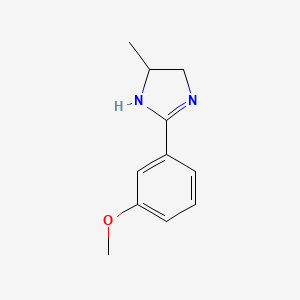
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
